Isoquine

Description

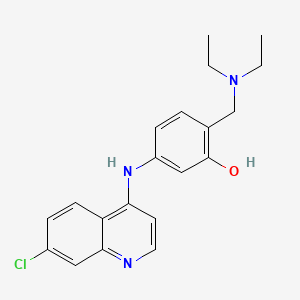

Structure

3D Structure

Properties

Molecular Formula |

C20H22ClN3O |

|---|---|

Molecular Weight |

355.9 g/mol |

IUPAC Name |

5-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol |

InChI |

InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-5-7-16(12-20(14)25)23-18-9-10-22-19-11-15(21)6-8-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23) |

InChI Key |

QGFYFOHMBDMGBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |

Synonyms |

5-(7-chloroquinolin-4-ylamino)-2-diethylaminomethylphenol ISQ1 cpd |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Chloroquine in Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone of antimalarial chemotherapy for decades.[1][2] Its efficacy, particularly against the erythrocytic stages of Plasmodium falciparum, has been attributed to its unique accumulation within the parasite's acidic digestive vacuole and subsequent interference with a critical detoxification pathway.[1][3] This guide provides a detailed technical overview of the molecular mechanism of action of chloroquine, associated resistance mechanisms, and the experimental protocols used to elucidate these processes.

Core Mechanism of Action: Inhibition of Heme Polymerization

The primary mechanism of action of chloroquine is the inhibition of hemozoin formation.[1][3][4] During its intraerythrocytic development, the malaria parasite digests copious amounts of host hemoglobin in its digestive vacuole to obtain essential amino acids.[5][6] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[6] To protect itself from the damaging effects of this free heme, the parasite detoxifies it by polymerizing it into an inert, insoluble crystalline pigment called hemozoin.[6][7]

Chloroquine, being a weak base, readily diffuses across the red blood cell and parasite membranes.[6] It then accumulates to high concentrations within the acidic environment of the parasite's digestive vacuole through a process of pH trapping.[3][4] Inside the vacuole, chloroquine is protonated, which prevents its easy diffusion back out. This concentration mechanism can lead to vacuolar drug levels that are over 1,000-fold higher than in the surrounding medium.[8]

Once concentrated, chloroquine is thought to interfere with heme polymerization in two primary, non-mutually exclusive ways:

-

Capping Hemozoin Crystals: Chloroquine can bind to the growing faces of hemozoin crystals, effectively "capping" them and preventing the addition of further heme molecules.[9] This direct inhibition of crystal growth is a key aspect of its antimalarial activity.[9]

-

Formation of a Toxic Complex: Chloroquine can form a complex with free heme.[6] This heme-chloroquine complex is highly toxic to the parasite and is unable to be polymerized into hemozoin.[6] The accumulation of this toxic complex leads to oxidative stress, membrane damage, and ultimately, parasite death.[6]

The net result of this inhibition is the buildup of toxic free heme and heme-chloroquine complexes within the digestive vacuole, leading to the lysis of the parasite.[6]

Signaling Pathways and Molecular Interactions

The action of chloroquine is primarily a biochemical process centered on the inhibition of a detoxification pathway rather than a classical signaling cascade. The key interactions are between chloroquine, heme, and the growing hemozoin polymer.

Caption: Molecular interactions of chloroquine within the digestive vacuole of P. falciparum.

Mechanisms of Resistance

The clinical utility of chloroquine has been severely hampered by the emergence and spread of resistant P. falciparum strains.[10] Resistance is primarily associated with a reduced accumulation of chloroquine in the parasite's digestive vacuole.[1][11] This is not due to a change in the drug's target but rather to decreased access to it.[1]

The key mediator of chloroquine resistance is the P. falciparum chloroquine resistance transporter (PfCRT), a protein located on the membrane of the digestive vacuole.[4][8] Mutations in the pfcrt gene, particularly the K76T mutation, are the primary determinant of resistance.[4] These mutations alter the transporter, enabling it to efflux protonated chloroquine out of the digestive vacuole, thereby reducing its concentration at the site of action.[4][8]

The P. falciparum multidrug resistance protein 1 (PfMDR1), another transporter on the digestive vacuole membrane, can also modulate chloroquine susceptibility, although its role is considered secondary to that of PfCRT.[4][8]

Caption: Comparison of chloroquine's effect on susceptible vs. resistant P. falciparum.

Quantitative Data Summary

| Parameter | Chloroquine-Susceptible Strains | Chloroquine-Resistant Strains | Reference |

| IC50 (in vitro) | Low nM range | High nM to µM range | [12] |

| Heme Polymerization IC50 | ~1.478 mM (for chloroquine) | ~1.478 mM (for chloroquine) | [13] |

| Chloroquine Accumulation Ratio | High (>100) | Low (<50) | [12] |

Note: Specific IC50 values can vary significantly between different parasite strains and experimental conditions. The IC50 for heme polymerization is for the drug itself and does not change based on parasite resistance, as the target is not altered.[1]

Key Experimental Protocols

In Vitro Antiplasmodial Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum cultures.

Methodology:

-

P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with serum and hypoxanthine.

-

Synchronized ring-stage parasites are plated in 96-well microtiter plates.

-

Serial dilutions of the test compound (e.g., chloroquine) are added to the wells.

-

The plates are incubated for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Parasite growth is quantified by measuring the incorporation of a radiolabeled precursor like [3H]-hypoxanthine or by using a fluorescent DNA-intercalating dye (e.g., SYBR Green I).[14]

-

The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Caption: Experimental workflow for determining the in vitro antiplasmodial activity.

Heme Polymerization Inhibition Assay

This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

Methodology:

-

A solution of hemin (the chloride salt of heme) is prepared in a suitable solvent (e.g., DMSO or NaOH).[13][15]

-

The hemin solution is added to a microtiter plate containing serial dilutions of the test compound.

-

The polymerization reaction is initiated by adding an acetate buffer to lower the pH to ~4.8, mimicking the acidic environment of the digestive vacuole.[12][15]

-

The plate is incubated, typically at 37°C for 18-24 hours, to allow for β-hematin formation.[13]

-

After incubation, the plate is centrifuged, and the supernatant containing unreacted heme is separated from the β-hematin pellet.

-

The amount of β-hematin formed is quantified by dissolving the pellet in NaOH and measuring the absorbance at ~405 nm, or by measuring the depletion of free heme from the supernatant.[7][13]

-

The IC50 for heme polymerization inhibition is then calculated.

Conclusion

The mechanism of action of chloroquine against P. falciparum is a well-characterized process involving its accumulation in the parasite's digestive vacuole and the subsequent inhibition of heme detoxification. This leads to a buildup of toxic heme, causing parasite death. The evolution of resistance, primarily through mutations in the PfCRT transporter, has compromised the efficacy of this important drug. A thorough understanding of these mechanisms at a molecular and cellular level is crucial for the development of new antimalarial agents that can overcome existing resistance and for the design of strategies to prolong the lifespan of current therapies. The experimental protocols outlined provide the fundamental tools for the continued investigation of antimalarial drug action and resistance.

References

- 1. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action and features of antimalarial drugs — MORU Tropical Health Network [tropmedres.ac]

- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyjournal.org [microbiologyjournal.org]

- 6. m.youtube.com [m.youtube.com]

- 7. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Isoquine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoquine is a synthetic 4-aminoquinoline derivative investigated for its potent antimalarial activity. It is a structural isomer of the well-known antimalarial drug amodiaquine and was developed to circumvent the metabolic liabilities associated with amodiaquine, specifically the formation of toxic quinoneimine metabolites. This document provides a comprehensive technical overview of the chemical structure of this compound, its key chemical identifiers, and a detailed, two-step synthesis protocol. Quantitative data, including yields and spectroscopic characterization, are presented for clarity. The synthesis workflow and the bioactivation pathway of the related compound amodiaquine are visualized through diagrams generated using Graphviz (DOT language).

Chemical Structure and Identification

This compound is a quinoline derivative, not to be confused with isoquinoline. Its core structure consists of a 7-chloroquinoline moiety linked via an amino bridge to a substituted phenol.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 5-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol | [1] |

| Molecular Formula | C₂₀H₂₂ClN₃O | [1] |

| Molecular Weight | 355.9 g/mol | [1] |

| CAS Number | 1643-45-4 | [1] |

| SMILES | CCN(CC)CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | [1] |

| InChI | InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-5-7-16(12-20(14)25)23-18-9-10-22-19-11-15(21)6-8-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23) | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves a Mannich reaction to introduce the diethylaminomethyl group onto a protected aminophenol. The second step consists of deprotection followed by a nucleophilic aromatic substitution reaction with 4,7-dichloroquinoline.

Overall Synthesis Scheme

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-{3-hydroxy-4-[(diethylamino)methyl]phenyl}acetamide (Mannich Base Intermediate)

This step involves the aminomethylation of 3-hydroxyacetanilide using diethylamine and formaldehyde via the Mannich reaction.[2][3]

-

Materials:

-

3-Hydroxyacetanilide

-

Diethylamine

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxyacetanilide in ethanol.

-

Cool the solution in an ice bath.

-

Add diethylamine, followed by the dropwise addition of aqueous formaldehyde, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system like ethanol/water.

-

Step 2: Synthesis of 5-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol (this compound)

This final step involves the hydrolysis of the acetamide protecting group, followed by the coupling of the resulting aminophenol with 4,7-dichloroquinoline.[2]

-

Materials:

-

N-{3-hydroxy-4-[(diethylamino)methyl]phenyl}acetamide (from Step 1)

-

Aqueous Hydrochloric Acid (e.g., 20%)

-

4,7-Dichloroquinoline

-

A suitable solvent (e.g., ethanol, N-methyl-2-pyrrolidone)

-

Base (e.g., potassium carbonate)

-

-

Procedure:

-

Hydrolysis: The intermediate from Step 1 is refluxed in aqueous hydrochloric acid for several hours to hydrolyze the amide and remove the acetyl protecting group. The reaction is monitored by TLC. After cooling, the solution is neutralized with a base (e.g., sodium bicarbonate) to precipitate the aminophenol intermediate, which is then filtered, washed, and dried.

-

Coupling: The dried aminophenol intermediate and 4,7-dichloroquinoline are dissolved in a suitable solvent. A base, such as potassium carbonate, is added to the mixture. The reaction is heated to reflux and maintained at this temperature for several hours until completion (monitored by TLC).

-

Work-up and Purification: After cooling, the reaction mixture is poured into water, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The final product, this compound, is purified by column chromatography on silica gel or by recrystallization.

-

Quantitative Data

The yields for the synthesis of this compound and its analogues can vary depending on the specific substrates and reaction conditions.

Table 2: Synthesis Yields

| Step | Product | Yield (%) | Reference |

| 1 | N-{3-hydroxy-4-[(diethylamino)methyl]phenyl}acetamide | 50 - 90 | [2][3] |

| 2 | 5-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol (this compound) | ~74 (for an analogue) | [2] |

Spectroscopic Data

Table 3: Spectroscopic Data for an this compound Analogue

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.69 (d, 1H, J = 4.80 Hz, quinoline-H), δ 8.14 (d, 1H, J = 8.80 Hz, quinoline-H), δ 7.62 (d, 1H, J = 2.00 Hz, quinoline-H), δ 7.37 (dd, 1H, J = 2.00, 8.80 Hz, quinoline-H), δ 7.02-7.06 (m, 2H, Ar-H), δ 6.81 (d, 1H, J = 4.80 Hz, quinoline-H), δ 6.74 (d, 1H, J = 2.40 Hz, Ar-H), δ 3.73 (s, 2H, CH₂), δ 3.01-3.07 (m, 2H, CH), δ 1.05 (d, 12H, J = 6.40 Hz, CH₃) | [2] |

| ¹³C NMR | Data for specific analogues are available in the literature, but a complete assignment for this compound is not provided in the searched sources. | |

| IR (KBr disc) | 3405, 3060, 1608, 1560, 1440, 1375, 1310, 1260, 1119, 875, 816 cm⁻¹ (for a related analogue) | [4] |

| Mass Spec (m/z) | 420.0 (M⁺) (for a nitrophenylamino analogue) | [2] |

Logical Relationships and Workflows

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis of this compound.

Caption: Detailed workflow for the two-step synthesis of this compound.

Bioactivation of Amodiaquine (Rationale for this compound Development)

The development of this compound was driven by the need to avoid the metabolic pathway that leads to the toxicity of its isomer, amodiaquine. The following diagram illustrates the bioactivation of amodiaquine to a reactive quinoneimine metabolite.

Caption: Bioactivation pathway of amodiaquine leading to toxicity.

References

Isoquine: A Safer 4-Aminoquinoline Antimalarial Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The 4-aminoquinoline class of compounds has long been a cornerstone of antimalarial chemotherapy, with chloroquine being the most well-known and historically significant member. However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have necessitated the development of new agents within this class. Amodiaquine, another 4-aminoquinoline, has shown efficacy against some chloroquine-resistant parasites but is associated with adverse side effects, including agranulocytosis and liver damage.[1] This toxicity is primarily attributed to the metabolic bioactivation of amodiaquine into a reactive quinoneimine intermediate.[1]

To address this challenge, isoquine was developed as a structural isomer of amodiaquine. By repositioning the hydroxyl and Mannich side-chain on the aniline ring, this compound was designed to prevent the formation of the toxic quinoneimine metabolite, offering the potential for a safer therapeutic profile while retaining potent antimalarial activity.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and metabolic pathways.

Mechanism of Action

Like other 4-aminoquinoline antimalarials, this compound's primary mode of action is the disruption of heme detoxification in the intraerythrocytic stages of the malaria parasite.[2] During its growth within red blood cells, the parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline pigment called hemozoin (also known as β-hematin).[2]

4-aminoquinolines, including this compound, are weak bases that accumulate to high concentrations in the acidic food vacuole of the parasite.[2] Here, they are thought to interfere with hemozoin formation by capping the growing hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing parasite death.[2]

Resistance to 4-aminoquinolines is primarily associated with mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein, which is located on the membrane of the parasite's digestive vacuole. These mutations are believed to reduce the accumulation of the drug in the vacuole, thereby diminishing its inhibitory effect on hemozoin formation.[2]

Mechanism of Action of this compound.

Quantitative Efficacy Data

The antimalarial activity of this compound has been evaluated both in vitro against cultured P. falciparum parasites and in vivo in murine models of malaria. The following tables summarize the key efficacy data for this compound in comparison to other 4-aminoquinolines.

Table 1: In Vitro Activity of this compound Against P. falciparum

| Compound | Strain | Resistance Profile | IC50 (nM) |

| This compound | K1 | Chloroquine-Resistant | 6.01 ± 8.0 |

| This compound | HB3 | Chloroquine-Sensitive | 13.1 ± 2.0 |

| Amodiaquine | K1 | Chloroquine-Resistant | 11.2 ± 2.0 |

| Amodiaquine | HB3 | Chloroquine-Sensitive | 10.1 ± 1.5 |

| Chloroquine | K1 | Chloroquine-Resistant | 158 ± 21 |

| Chloroquine | HB3 | Chloroquine-Sensitive | 12.5 ± 2.0 |

Data sourced from O'Neill et al., 2003.[1]

Table 2: In Vivo Efficacy of this compound Against P. yoelii in Mice

| Compound | Route | ED50 (mg/kg) |

| This compound | Oral | 1.6 |

| This compound | Subcutaneous | 3.7 |

| Amodiaquine | Oral | 7.9 |

| Amodiaquine | Subcutaneous | 7.4 |

Data sourced from O'Neill et al., 2003.[1]

Experimental Protocols

The following sections describe the general methodologies used to assess the antimalarial efficacy of this compound.

In Vitro Antimalarial Assay

The in vitro activity of this compound is typically determined using a parasite growth inhibition assay with synchronous cultures of P. falciparum.

-

Parasite Culture: P. falciparum strains (e.g., K1 and HB3) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and incubated at 37°C in a low oxygen environment.

-

Drug Preparation: Stock solutions of this compound and comparator drugs are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Assay Procedure: Synchronized ring-stage parasites are incubated with various concentrations of the test compounds in 96-well microtiter plates for 48-72 hours.

-

Growth Inhibition Measurement: Parasite growth is quantified by measuring the incorporation of a radiolabeled nucleic acid precursor, such as [³H]-hypoxanthine, or by using a fluorescent DNA-intercalating dye like SYBR Green I.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antimalarial Assay Workflow.

In Vivo Antimalarial Assay (4-Day Suppressive Test)

The in vivo efficacy of this compound is commonly evaluated using the 4-day suppressive test in mice infected with a rodent malaria parasite, such as Plasmodium yoelii.

-

Animal Model: Groups of mice are infected intravenously with P. yoelii infected erythrocytes.

-

Drug Administration: The test compounds are administered to the mice via the desired route (e.g., oral gavage or subcutaneous injection) once daily for four consecutive days, starting on the day of infection.

-

Parasitemia Monitoring: On day 5, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Data Analysis: The 50% effective dose (ED50), the dose that reduces parasitemia by 50% compared to an untreated control group, is calculated.

Metabolism and Toxicological Profile

A key advantage of this compound over amodiaquine lies in its metabolic pathway. Amodiaquine undergoes cytochrome P450-mediated oxidation to a reactive quinoneimine metabolite, which can form adducts with proteins, leading to immunotoxicity.[1]

In contrast, this compound's structural arrangement prevents the formation of this toxic metabolite. Metabolism studies in rats have shown that this compound and its Phase I metabolites are cleared primarily through Phase II glucuronidation, a detoxification pathway that renders the compound more water-soluble for excretion.[1] This is evidenced by the absence of glutathione metabolites in the bile of rats treated with this compound, which would be indicative of the formation of reactive intermediates.[1]

Metabolic Pathways of Amodiaquine vs. This compound.

Synthesis

This compound and its analogues can be synthesized via a straightforward two-step procedure.[1] The general approach involves the synthesis of the appropriate aminophenol precursor followed by a condensation reaction with 4,7-dichloroquinoline.

General Synthesis Scheme for this compound.

Conclusion

This compound represents a promising second-generation 4-aminoquinoline antimalarial agent. Its rational design has successfully addressed the toxicity concerns associated with amodiaquine by altering its metabolic fate to favor detoxification over bioactivation. The potent in vitro and in vivo efficacy of this compound, coupled with its improved safety profile, makes it a valuable lead compound for the development of new, cost-effective, and safer treatments for malaria, particularly in regions with chloroquine-resistant P. falciparum. Further investigation and clinical development of this compound and its analogues are warranted to fully realize their therapeutic potential in the global fight against malaria.

References

Hypothetical Drug Discovery and Development Workflow

An in-depth analysis of scientific literature and drug development databases reveals that "Isoquine" is not a recognized or approved drug. It is possible that this name is a result of a typographical error, a misunderstanding of a similar-sounding compound, or refers to a very early-stage, non-publicly disclosed research compound.

The name bears resemblance to several other compounds, which may be the intended subject of inquiry:

-

Isoquinine: A stereoisomer of quinine, a well-known antimalarial drug.

-

Quinolines and Isoquinolines: These are classes of heterocyclic aromatic organic compounds. Many derivatives of these structures have been investigated for a wide range of therapeutic applications, including as antimalarial, anticancer, and antimicrobial agents. For instance, the 4-aminoquinoline scaffold is central to the activity of widely used antimalarial drugs like chloroquine and amodiaquine.

Without a specific, recognized compound to focus on, a detailed technical guide on the discovery, development, experimental protocols, and signaling pathways is not feasible. The subsequent sections would typically be populated with specific data and diagrams related to a particular drug's journey from laboratory to clinic.

To provide a framework for what such a guide would entail, a generalized workflow for the discovery and development of a novel therapeutic agent is presented below. This workflow illustrates the typical phases and key decision points in the process.

Caption: Generalized workflow of the drug discovery and development pipeline.

Illustrative Signaling Pathway: MAPK/ERK Pathway

To demonstrate the type of visualization required, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is diagrammed below. This is a common signaling cascade involved in cell proliferation, differentiation, and survival, and is a frequent target in drug development, particularly in oncology.

Caption: Simplified diagram of the MAPK/ERK signaling cascade.

Further investigation into the discovery and development of a specific therapeutic agent requires a correct and recognized compound name. Should clarification be provided, a comprehensive and detailed guide will be developed accordingly.

Pharmacological Profile of Isoquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquine, chemically identified as 5-((7-chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, is a synthetic 4-aminoquinoline derivative developed as a potential antimalarial agent. It is a structural isomer of the well-known antimalarial drug amodiaquine. The rationale for the design of this compound was to circumvent the toxicity associated with amodiaquine, specifically agranulocytosis and liver damage, which are attributed to the metabolic formation of a reactive quinoneimine intermediate. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and relevant experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: 5-((7-chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol

-

Molecular Formula: C₂₀H₂₂ClN₃O

-

Molecular Weight: 355.9 g/mol

-

CAS Number: 1643-45-4

Mechanism of Action

As a 4-aminoquinoline derivative, this compound's primary mechanism of action is believed to be similar to that of chloroquine and amodiaquine, targeting the food vacuole of the Plasmodium parasite. The proposed mechanism involves the following steps:

-

Accumulation in the Food Vacuole: this compound, being a weak base, is thought to accumulate in the acidic environment of the parasite's food vacuole.

-

Inhibition of Heme Polymerization: Inside the food vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. This compound is believed to interfere with this detoxification process by binding to heme and preventing its polymerization.

-

Parasite Death: The accumulation of toxic free heme leads to oxidative stress and damage to the parasite's membranes, ultimately resulting in its death.

Computational studies suggest a potentially unique binding mode of this compound and its analogues to heme, which may contribute to their high antiplasmodial activity.[1]

Pharmacodynamics

This compound has demonstrated potent activity against various strains of Plasmodium falciparum in vitro and has shown significant efficacy in in vivo models of malaria.

In Vitro Activity

This compound exhibits potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Several analogues of this compound have also been synthesized and evaluated, showing comparable or superior activity to amodiaquine.

Table 1: In Vitro Antiplasmodial Activity of this compound

| P. falciparum Strain | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| K1 (CQ-resistant) | 6.01 ± 8.0 | Amodiaquine | - |

| HB3 (CQ-sensitive) | - | Amodiaquine | - |

Data presented as mean ± standard deviation where available. "-" indicates data not specified in the cited literature.[2]

In Vivo Efficacy

In murine models of malaria, this compound has demonstrated excellent oral efficacy, surpassing that of amodiaquine.

Table 2: In Vivo Efficacy of this compound against P. yoelii NS

| Compound | Route | ED₅₀ (mg/kg) |

| This compound | Oral | 1.6 |

| This compound | Oral | 3.7 |

| Amodiaquine | Oral | 7.9 |

| Amodiaquine | Oral | 7.4 |

ED₅₀ represents the dose required to suppress parasitemia by 50%.[2]

Pharmacokinetics and Metabolism

The key pharmacokinetic feature of this compound is its metabolism, which was designed to avoid the formation of the toxic metabolites associated with amodiaquine.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is orally bioavailable, as demonstrated by its efficacy in in vivo studies.[2]

-

Metabolism: Unlike amodiaquine, which undergoes cytochrome P450-mediated oxidation to form a reactive quinoneimine metabolite, this compound's structural arrangement prevents this bioactivation pathway.[2] Metabolism studies in rats have shown that this compound does not form glutathione conjugates in the bile, which is indicative of the absence of electrophilic metabolite formation.[2] Instead, this compound and its Phase I metabolites are cleared primarily through Phase II glucuronidation.[2]

-

Excretion: The glucuronide conjugates of this compound are expected to be excreted via the biliary and/or renal routes.

Preclinical Pharmacokinetic Parameters

Table 3: Representative Preclinical Pharmacokinetic Parameters for the this compound Scaffold (based on analogues)

| Parameter | Value | Species |

| Half-life (t₁/₂) | Moderate | Mouse |

| Oral Bioavailability | Low to Moderate | Mouse |

| Clearance | - | - |

| Volume of Distribution (Vd) | - | - |

Specific values are compound-dependent. "-" indicates data not available in the reviewed literature.

Toxicity Profile

The primary rationale for the development of this compound was to create a safer alternative to amodiaquine. The structural design of this compound successfully prevents the formation of the toxic quinoneimine metabolite, suggesting a reduced potential for idiosyncratic toxicity.[2] Preclinical studies on N-tert-butyl this compound, a more developed analogue, have established a preclinical safety profile for this class of 4-aminoquinoline antimalarials.[3]

Experimental Protocols

The following are representative protocols for the evaluation of antimalarial compounds like this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay measures the proliferation of P. falciparum by quantifying the amount of parasitic DNA.

-

Preparation of Drug Plates: Serially dilute this compound in an appropriate solvent (e.g., DMSO) and then in culture medium in a 96-well plate. Include positive (e.g., chloroquine, amodiaquine) and negative (no drug) controls.

-

Parasite Culture: Use a synchronized culture of P. falciparum (e.g., K1, HB3 strains) at the ring stage with a defined parasitemia and hematocrit.

-

Incubation: Add the parasite culture to the drug-containing plates and incubate for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂).

-

Staining: After incubation, lyse the red blood cells and add SYBR Green I, a fluorescent dye that binds to DNA.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Plot the fluorescence intensity against the drug concentration and determine the 50% inhibitory concentration (IC₅₀) using a suitable nonlinear regression model.

In Vivo Efficacy Study (4-Day Suppressive Test in Mice)

This standard test evaluates the ability of a compound to suppress parasitemia in a murine malaria model.

-

Animal Model: Use a suitable mouse strain (e.g., Swiss albino) and a murine malaria parasite (e.g., Plasmodium yoelii or Plasmodium berghei).

-

Infection: Inoculate mice intraperitoneally with a standardized number of parasitized red blood cells.

-

Drug Administration: Administer this compound orally once daily for four consecutive days, starting a few hours after infection. Include a vehicle control group and a positive control group (e.g., amodiaquine).

-

Monitoring: On day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.

-

Parasitemia Determination: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

-

Data Analysis: Calculate the percentage of parasitemia suppression for each dose group compared to the vehicle control group. Determine the effective dose that suppresses parasitemia by 50% (ED₅₀).

Conclusion

This compound is a promising 4-aminoquinoline antimalarial agent designed to have a superior safety profile compared to amodiaquine. Its potent in vitro and in vivo activity, coupled with a metabolic pathway that avoids the formation of toxic quinoneimine metabolites, makes it and its analogues valuable leads for the development of new, cost-effective antimalarial drugs. Further clinical development of this compound derivatives, such as N-tert-butyl this compound, will be crucial in determining the ultimate therapeutic potential of this chemical scaffold.

References

- 1. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 2. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Candidate selection and preclinical evaluation of N-tert-butyl this compound (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiplasmodial Activity of Isoquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiplasmodial activity of isoquine, a promising antimalarial compound. This compound, a structural isomer of amodiaquine, was designed to circumvent the hepatotoxicity associated with its parent compound by preventing the formation of a reactive quinone-imine metabolite.[1][2][3][4] This document summarizes key quantitative data on its efficacy, details common experimental protocols for its evaluation, and provides visual representations of its metabolic rationale and experimental workflows.

Quantitative Data: In Vitro Efficacy of this compound

This compound has demonstrated potent activity against a variety of Plasmodium falciparum strains, including those resistant to chloroquine. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and comparator antimalarial drugs from various studies.

Table 1: Median IC50 Values of this compound and Comparator Drugs Against P. falciparum Field Isolates from Kenya [1][2][3][4]

| Drug | Median IC50 (nM) |

| This compound | 9 |

| Amodiaquine | 8 |

| Desethylamodiaquine | 10 |

| Chloroquine | 56 |

| Lumefantrine | 69 |

| Dihydroartemisinin | 1 |

Table 2: IC50 Values of this compound Against Laboratory Strains of P. falciparum

| Strain | This compound IC50 (nM) | Reference |

| K1 (chloroquine-resistant) | 6.01 ± 8.0 | [5] |

| HB3 (chloroquine-sensitive) | Not specified, but potent activity reported | [5] |

Experimental Protocols: In Vitro Antiplasmodial Activity Assays

The in vitro antiplasmodial activity of this compound is typically assessed using parasitic growth inhibition assays. The following are generalized protocols based on commonly employed methodologies such as the [3H]-hypoxanthine incorporation assay and the SYBR Green I-based fluorescence assay.

Parasite Culture

-

Plasmodium falciparum strains (e.g., NF54, K1, HB3) are maintained in continuous culture in human erythrocytes (O+).

-

Culture Medium: RPMI-1640 supplemented with HEPES, sodium bicarbonate, L-glutamine, gentamicin, and 10% human serum or AlbuMAX II.

-

Incubation Conditions: Cultures are maintained at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Synchronization: Parasite cultures are typically synchronized at the ring stage using methods such as sorbitol or alanine treatment to ensure uniform parasite stages for the assay.

Drug Preparation

-

Stock Solutions: this compound and other test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

-

Serial Dilutions: The stock solutions are serially diluted in complete culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay wells should be kept low (typically ≤0.5%) to avoid solvent toxicity to the parasites.

In Vitro Assay Procedure (SYBR Green I Method)

-

Plate Preparation: In a 96-well microtiter plate, add 100 µL of the serially diluted drug solutions to triplicate wells. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.

-

Parasite Addition: Add 100 µL of synchronized parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours under the standard parasite culture conditions.

-

Lysis and Staining:

-

After incubation, lyse the erythrocytes by adding a lysis buffer containing SYBR Green I, a fluorescent dye that intercalates with DNA.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis:

-

The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to parasite growth.

-

Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations: Metabolic Rationale and Experimental Workflow

Metabolic Fate of Amodiaquine vs. This compound

The key advantage of this compound over amodiaquine is its metabolic stability and avoidance of toxic metabolite formation. The following diagram illustrates the metabolic pathways of both compounds.

Caption: Metabolic pathways of amodiaquine and this compound.

Generalized Workflow for In Vitro Antiplasmodial Assay

The following diagram outlines the typical experimental workflow for determining the in vitro antiplasmodial activity of a compound like this compound.

Caption: Generalized experimental workflow for in vitro antiplasmodial assays.

Conclusion

This compound exhibits potent in vitro antiplasmodial activity against both drug-sensitive and drug-resistant strains of P. falciparum. Its rational design to avoid the formation of toxic metabolites associated with amodiaquine makes it a promising candidate for further antimalarial drug development.[1][2][3][4] The standardized in vitro assays detailed in this guide are crucial for the continued evaluation of this compound and other novel antimalarial compounds.

References

The Enigmatic Antimalarial Isoquine: A Deep Dive into Putative Biological Targets and Mechanisms of Action within Plasmodium falciparum

Disclaimer: The specific antimalarial compound denoted as "isoquine" or "S-8" is not extensively characterized in publicly available scientific literature under these identifiers. This guide, therefore, focuses on the broader class of isoquinoline and naphthylisoquinoline alkaloids, which have demonstrated significant antiplasmodial activity and for which putative biological targets have been investigated. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

Malaria remains a significant global health challenge, driven by the emergence and spread of drug-resistant Plasmodium falciparum parasites. The isoquinoline alkaloid scaffold has emerged as a promising starting point for the development of novel antimalarials. While a specific agent termed "this compound (S-8)" is not clearly defined in recent research, related compounds, including derivatives from natural sources and synthetic analogues, have been the subject of computational and experimental investigation. This technical guide synthesizes the available data on the potential biological targets of these isoquinoline-based antimalarials in P. falciparum. Putative mechanisms of action include the inhibition of essential enzymes, disruption of protein synthesis, and potential DNA interaction. This document outlines the quantitative data available, details common experimental protocols for target identification, and provides visualizations of proposed pathways and workflows.

Putative Biological Targets of Antimalarial Isoquinoline Alkaloids

The antiplasmodial activity of isoquinoline alkaloids is likely multifactorial, with several potential targets within the parasite. Research, including in silico and in vitro studies, has pointed towards the following key areas.

Inhibition of Cysteine Proteases: The Case of Falcipain-2

Computational studies have identified falcipain-2, a major cysteine protease of P. falciparum, as a potential target for isoquinoline derivatives. Falcipain-2 is crucial for hemoglobin degradation in the parasite's food vacuole, a process essential for providing amino acids for parasite growth and development.

An in silico study on an isoquinoline derivative from Streptomyces hygroscopicus, specifically 6,7-dinitro-2-[1][2][3]triazole-4-yl-benzo[de]isoquinoline-1,3-dione, predicted a strong binding affinity to falcipain-2.[1] The predicted binding affinity was found to be stronger than that of the native ligand.[1]

Disruption of Protein Synthesis and DNA Intercalation

A broader proposed mechanism for some alkaloid compounds is the inhibition of protein synthesis or interference with parasite DNA.[1] This could occur through various interactions, including the formation of bonds with DNA, which would disrupt replication and transcription, or by targeting components of the translational machinery.

Multi-Stage Activity of Naphthylisoquinoline Alkaloids

Naphthylisoquinoline (NIQ) alkaloids have demonstrated activity against multiple life cycle stages of P. falciparum, including the asexual blood stages and gametocytes.[4] This suggests that their targets are essential across different developmental phases of the parasite. Dioncophylline C is a notable example from this class, showing potent activity against both drug-sensitive and drug-resistant parasite strains.[4]

Quantitative Data on Antimalarial Isoquinoline Alkaloids

The following table summarizes the available quantitative data for representative isoquinoline and naphthylisoquinoline alkaloids with antiplasmodial activity. It is important to note that data for a specific compound named "this compound (S-8)" is not available.

| Compound Class | Specific Compound/Derivative | Assay Type | Target/Strain | Measurement | Value | Reference |

| Isoquinoline | 6,7-dinitro-2-[1][2][3]triazole-4-yl-benzo[de]isoquinoline-1,3-dione | Molecular Docking | Falcipain-2 | Binding Affinity | -8.1 kcal/mol | [1] |

| Naphthylisoquinoline | Dioncophylline C | In vitro antiplasmodial assay | P. falciparum NF54 | IC₅₀ | <1 µM | [4] |

| Naphthylisoquinoline | 16 other NIQ derivatives | In vitro antiplasmodial assay | P. falciparum NF54 | IC₅₀ | <1 µM | [4] |

| Naphthylisoquinoline | Dioncophylline C | Gametocyte Inhibition | Early-stage gametocytes | - | Active | [4] |

| Naphthylisoquinoline | Dioncophylline C | Gametocyte Inhibition | Late-stage gametocytes | - | Active | [4] |

| Naphthylisoquinoline | Dioncophylline C | Male Gamete Formation | Exflagellation Inhibition | >70% at 2 µM | - | [4] |

Experimental Protocols for Target Identification

The identification and validation of antimalarial drug targets involve a range of sophisticated experimental techniques. While specific protocols for a compound named "this compound" are not available, the following methodologies are standard in the field for elucidating the mechanism of action of novel antimalarial compounds.

In Silico Target Prediction and Molecular Docking

-

Objective: To computationally predict potential protein targets of a ligand and estimate the binding affinity.

-

Methodology:

-

Target Selection: A library of essential P. falciparum proteins is compiled from databases such as PlasmoDB.

-

Ligand and Protein Preparation: The 3D structure of the ligand (e.g., an isoquinoline derivative) is generated and optimized. The 3D structures of the target proteins are obtained from the Protein Data Bank (PDB) or modeled.

-

Molecular Docking: Software such as AutoDock or PyRx is used to perform docking simulations, predicting the binding pose and calculating the binding affinity (in kcal/mol) of the ligand to the active site or other potential binding pockets of the target proteins.

-

Analysis: The results are analyzed to identify the targets with the most favorable binding energies and plausible interactions with key residues.

-

In Vitro Antiplasmodial Activity Assays

-

Objective: To determine the potency of a compound against P. falciparum growth in vitro.

-

Methodology (SYBR Green I-based assay):

-

Parasite Culture: Asexual stages of P. falciparum are cultured in human erythrocytes in vitro.

-

Drug Treatment: Synchronized ring-stage parasites are incubated with serial dilutions of the test compound for a full life cycle (e.g., 48 or 72 hours).

-

Lysis and Staining: The erythrocytes are lysed, and SYBR Green I dye, which intercalates with DNA, is added.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration.

-

Target Validation using Genetic Approaches

-

Objective: To confirm that the inhibition of a putative target protein leads to parasite death.

-

Methodology (Conditional Knockdown):

-

Genetic Modification: The parasite genome is engineered to allow for the conditional regulation of the expression of the target protein (e.g., using the TetR-aptamer system).

-

Induction of Knockdown: The expression of the target protein is downregulated by the addition of a specific small molecule (e.g., anhydrotetracycline).

-

Phenotypic Analysis: The effect of the protein knockdown on parasite growth, morphology, and viability is monitored over time. A severe growth defect or parasite death upon knockdown validates the essentiality of the target.

-

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a proposed mechanism of action for isoquinoline alkaloids and a typical workflow for antimalarial target identification.

Caption: Proposed mechanism of action of isoquinoline alkaloids via inhibition of falcipain-2.

References

- 1. Antimalarial Properties of Isoquinoline Derivative from Streptomyces hygroscopicus subsp. Hygroscopicus: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naphthylisoquinoline alkaloids, validated as hit multistage antiplasmodial natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Isoquine Against Chloroquine-Resistant Malaria

Introduction

The emergence and global spread of chloroquine-resistant (CQR) Plasmodium falciparum strains represent a significant challenge to malaria control and treatment. This necessitates the development of novel antimalarial agents that can effectively target these resistant parasites. Isoquine, also known as sontochin or 3-methyl-chloroquine, is a 4-aminoquinoline derivative that has demonstrated significant activity against chloroquine-resistant strains of P. falciparum in vitro.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's efficacy against CQR P. falciparum. The primary objective of these protocols is to determine the 50% inhibitory concentration (IC50), which is the concentration of a drug required to inhibit parasite growth by 50% compared to a drug-free control.[5]

Principle of Action

Like other 4-aminoquinoline compounds, this compound is believed to exert its antimalarial effect by interfering with the detoxification of heme in the parasite's digestive vacuole. During its intra-erythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin. This compound is thought to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death. The structural difference between this compound (3-methyl-chloroquine) and chloroquine may contribute to its retained activity against resistant strains.[1]

Data Presentation

The following table summarizes the in vitro activity of this compound (Sontochin) compared to Chloroquine against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

| Compound | Strain | Chloroquine Susceptibility | IC50 (nM) |

| This compound (Sontochin) | D6 | Sensitive | 8 |

| Dd2 | Resistant | 20 | |

| 7G8 | Resistant | 8 | |

| Chloroquine | D6 | Sensitive | 9.3 |

| Dd2 | Resistant | 130 | |

| 7G8 | Resistant | 160 |

Data extracted from Pou, S. et al. (2012). Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria. Antimicrobial Agents and Chemotherapy, 56(7), 3475-3480.[1]

Experimental Protocols

This section outlines the detailed methodologies for the in vitro susceptibility testing of this compound against P. falciparum. The SYBR Green I-based fluorescence assay is described as the primary method due to its widespread use and reliability.[6][7]

Materials and Reagents

-

Parasite Strains:

-

Chloroquine-sensitive P. falciparum strain (e.g., 3D7 or D6)

-

Chloroquine-resistant P. falciparum strain (e.g., Dd2, W2, or K1)[5]

-

-

Culture Medium: RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, 10% human serum or 0.5% Albumax I, and gentamicin.[8][9]

-

Human Erythrocytes: Type O+

-

Test Compounds:

-

This compound (Sontochin)

-

Chloroquine (as a control)

-

-

Reagents for SYBR Green I Assay:

-

SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

-

Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

-

-

Equipment:

-

96-well flat-bottom microplates

-

Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

-

Microplate fluorescence reader (excitation: 485 nm, emission: 530 nm)

-

Microscope for parasitemia determination

-

Parasite Culture

-

Maintain continuous cultures of P. falciparum strains in RPMI 1640 medium with human erythrocytes at 2-5% hematocrit.[10]

-

Incubate the cultures at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Monitor parasite growth daily by microscopic examination of Giemsa-stained thin blood smears and maintain parasitemia between 1-5%.

-

Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol treatment) before setting up the drug susceptibility assay.

In Vitro Drug Susceptibility Assay (SYBR Green I Method)

-

Compound Preparation:

-

Prepare a stock solution of this compound and Chloroquine in DMSO.

-

Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).

-

-

Assay Plate Setup:

-

Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate.

-

Add 100 µL of the drug dilutions to the respective wells. Include drug-free wells as negative controls and wells with uninfected erythrocytes as a background control.

-

-

Incubation:

-

Incubate the assay plate for 72 hours at 37°C in a humidified, gassed incubator.[7]

-

-

Lysis and Staining:

-

After the incubation period, freeze the plate at -80°C to lyse the erythrocytes.

-

Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.

-

-

Fluorescence Reading:

-

Incubate the plate in the dark for 1 hour at room temperature.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis

-

Subtract the background fluorescence values (uninfected erythrocytes) from the readings of all other wells.

-

Express the fluorescence readings as a percentage of the drug-free control.

-

Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the in vitro testing of this compound and the proposed mechanism of action.

Caption: Workflow for in vitro antimalarial drug susceptibility testing.

Caption: this compound's proposed mechanism of action in P. falciparum.

References

- 1. Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sontochin as a guide to the development of drugs against chloroquine-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scite.ai [scite.ai]

- 5. benchchem.com [benchchem.com]

- 6. 2.5. Standard in vitro antimalarial susceptibility testing [bio-protocol.org]

- 7. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays | springermedizin.de [springermedizin.de]

- 8. In Vitro Chloroquine Resistance in Plasmodium falciparum Isolates from Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Studies of Isoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives represent a large class of nitrogen-containing heterocyclic compounds with a broad range of pharmacological activities.[1][2] This structural scaffold is present in numerous natural alkaloids (e.g., berberine, morphine) and synthetic molecules, making it a privileged structure in medicinal chemistry.[1][3] Preclinical in vivo studies are essential for evaluating the therapeutic potential of novel isoquinoline derivatives, providing critical data on their efficacy, safety, and mechanism of action in a whole-organism context.

These application notes provide detailed protocols and methodologies for conducting in vivo efficacy studies of isoquinoline derivatives ("Isoquine") in three key therapeutic areas: oncology, infectious diseases (malaria), and inflammation. The protocols are based on established and widely used animal models.

Section 1: Anti-Cancer Efficacy in Murine Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of novel therapeutic agents.[4][5] Several isoquinoline derivatives have demonstrated potent anti-cancer effects in these models.[6][7]

Data Presentation: Anti-Tumor Efficacy of Isoquinoline Derivatives

The following tables summarize quantitative outcomes from in vivo studies of two different isoquinoline derivatives, demonstrating their ability to inhibit tumor growth.

Table 1: Efficacy of Isoquinoline Derivatives B01002 and C26001 in an Ovarian Cancer Xenograft Model [8][9]

| Compound | Dosage & Route | Animal Model | Tumor Cell Line | Key Findings | Quantitative Results |

| B01002 | 20 mg/kg, i.p. | Nude Mice | SKOV3 (Ovarian) | Potent inhibition of tumor growth | 99.53% Tumor Growth Inhibition (TGI) vs. PBS control |

| C26001 | 20 mg/kg, i.p. | Nude Mice | SKOV3 (Ovarian) | Significant inhibition of tumor growth | 84.23% Tumor Growth Inhibition (TGI) vs. PBS control |

Table 2: Efficacy of Berberine in a Glioblastoma Xenograft Model [10][11]

| Compound | Dosage & Route | Animal Model | Tumor Cell Line | Key Findings | Quantitative Results |

| Berberine | 50 mg/kg, p.o. | BALB/c Nude Mice | U87 (Glioblastoma) | Significant reduction in tumor weight and volume | Final Tumor Weight: 401.2 ± 71.5 mg (vs. 860.7 ± 117.1 mg in vehicle group) |

| Vehicle | Carboxymethylcellulose | BALB/c Nude Mice | U87 (Glioblastoma) | Control | Final Tumor Weight: 860.7 ± 117.1 mg |

Experimental Workflow: Cancer Xenograft Study

Experimental Protocol: Ovarian Cancer Xenograft Model

This protocol is adapted from methodologies used to evaluate isoquinoline derivatives like B01002.[8][9]

-

Cell Culture:

-

Culture human ovarian cancer cells (e.g., SKOV-3) in appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Harvest cells during the logarithmic growth phase using trypsin. Wash with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. Assess viability (>90%) using trypan blue exclusion.

-

-

Animal Model & Tumor Implantation:

-

Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

-

Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

-

Allow tumors to grow. Begin monitoring tumor size 5-7 days post-implantation.

-

-

Tumor Monitoring and Treatment:

-

Measure tumors 2-3 times weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

-

When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

-

Group 1: Vehicle Control (e.g., PBS or DMSO/saline).

-

Group 2: Isoquinoline Derivative (e.g., B01002 at 20 mg/kg).

-

Group 3: Positive Control (e.g., Cisplatin).

-

-

Administer the compounds via intraperitoneal (i.p.) injection daily for a specified period (e.g., 21 days).

-

Record body weight and monitor for any signs of toxicity throughout the study.

-

-

Endpoint and Data Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors and record their final weight.

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .[8]

-

(Optional) Process tumor tissue for further analysis, such as immunohistochemistry for proliferation markers (Ki-67) or apoptosis markers (TUNEL assay).[8][9]

-

Signaling Pathway: Inhibition of PI3K/Akt Pathway by Berberine

Many isoquinoline alkaloids, including berberine, exert their anti-cancer effects by modulating key survival pathways.[12] A primary target is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis.[13][14]

Section 2: Anti-Malarial Efficacy in Murine Models

Rodent malaria models, particularly those using Plasmodium berghei, are standard tools for the in vivo screening of potential anti-malarial compounds.[15][16] These models are crucial for assessing a drug's efficacy against blood-stage parasites in a physiological context.[10] The indoloquinoline alkaloid Cryptolepine is an example of an isoquinoline-related compound with demonstrated anti-malarial activity.[17][18]

Data Presentation: Anti-Malarial Efficacy of Cryptolepine

The table below summarizes the in vivo efficacy of cryptolepine in the 4-day suppressive test against P. berghei.

Table 3: Efficacy of Cryptolepine in a Plasmodium berghei Murine Model [19]

| Compound | Dosage & Route | Animal Model | Parasite Strain | Key Findings | Quantitative Results |

| Cryptolepine | 50 mg/kg/day, p.o. | Mice | P. berghei | Moderate anti-malarial activity | 80% suppression of parasitemia vs. control |

| Vehicle | N/A | Mice | P. berghei | Unchecked parasite growth | 0% suppression |

Experimental Workflow: Murine Malaria 4-Day Suppressive Test

Experimental Protocol: P. berghei 4-Day Suppressive Test

This protocol is a standard method for assessing the in vivo efficacy of blood-stage anti-malarial compounds.[20]

-

Parasite and Animal Handling:

-

Use a chloroquine-sensitive strain of Plasmodium berghei (e.g., NK65).

-

Use Swiss albino mice, weighing approximately 20-25 g.

-

Maintain a passage mouse with an active P. berghei infection. When parasitemia reaches 20-30%, collect blood via cardiac puncture into a heparinized tube.

-

Dilute the infected blood with sterile PBS or Alsever's solution to a final concentration of 1 x 10⁸ infected red blood cells (RBCs) per mL.

-

-

Infection (Day 0):

-

Randomly divide mice into experimental groups (n=5-6 per group).

-

Inject each mouse intraperitoneally (i.p.) with 0.1 mL of the diluted blood, delivering a standard inoculum of 1 x 10⁷ infected RBCs.

-

-

Drug Administration (Day 0 - Day 3):

-

Two hours after infection, administer the first dose of the test compound or vehicle.

-

Prepare the isoquinoline derivative (e.g., Cryptolepine) in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water).

-

Administer the drug orally (p.o.) or via the desired route once daily for four consecutive days (Day 0, 1, 2, and 3).

-

Group 1: Vehicle Control.

-

Group 2: Test Compound (e.g., 50 mg/kg).

-

Group 3: Positive Control (e.g., Chloroquine at 5 mg/kg).

-

-

-

Efficacy Assessment (Day 4):

-

On the fifth day (Day 4), collect a drop of blood from the tail of each mouse.

-

Prepare a thin blood smear on a microscope slide, fix with methanol, and stain with 10% Giemsa solution for 15 minutes.

-

Examine the slides under a microscope with an oil immersion lens.

-

Calculate the percentage of parasitized RBCs by counting the number of infected cells out of at least 1000 total RBCs.

-

-

Data Analysis:

-

Calculate the average parasitemia for the vehicle control and treated groups.

-

Determine the percent suppression of parasitemia using the formula: % Suppression = [(Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control] x 100 .

-

Section 3: Anti-Inflammatory Efficacy in a Murine Sepsis Model

Sepsis is characterized by a dysregulated host response to infection, leading to a life-threatening inflammatory storm.[21] The lipopolysaccharide (LPS)-induced endotoxemia model in rodents is widely used to simulate the systemic inflammation seen in Gram-negative sepsis and is suitable for screening anti-inflammatory agents.

Data Presentation: Anti-Inflammatory Efficacy of an Isoquinoline Derivative

The following table summarizes the in vivo efficacy of a novel isoquinoline derivative, CYY054c, in an LPS-induced endotoxemia model in rats.

Table 4: Efficacy of Isoquinoline Derivative CYY054c in a Rat Endotoxemia Model [21]

| Compound | Dosage & Route | Animal Model | Model Induction | Key Findings | Quantitative Results |

| CYY054c | 10 mg/kg, i.v. | Sprague-Dawley Rats | LPS (15 mg/kg, i.v.) | Inhibition of NF-κB and reduction of pro-inflammatory cytokines | Significantly alleviated LPS-upregulated plasma levels of TNF-α, IL-1β, and IL-6. |

| LPS Control | Vehicle | Sprague-Dawley Rats | LPS (15 mg/kg, i.v.) | Pro-inflammatory response | Markedly elevated plasma levels of TNF-α, IL-1β, and IL-6. |

Experimental Workflow: LPS-Induced Endotoxemia Study

Experimental Protocol: LPS-Induced Endotoxemia in Mice

This protocol is a common method for evaluating the acute systemic anti-inflammatory effects of test compounds.

-

Animals and Acclimatization:

-

Use male C57BL/6 mice, 8-10 weeks old.

-

Acclimatize animals for at least one week before the experiment with free access to food and water.

-

Randomly assign mice to treatment groups (n=8-10 per group).

-

-

Drug Administration:

-

Prepare the isoquinoline derivative in sterile, pyrogen-free saline.

-

Administer the test compound (e.g., 10 mg/kg) or vehicle (saline) via intravenous (i.v.) or intraperitoneal (i.p.) injection.

-

-

Induction of Endotoxemia:

-

Approximately 30-60 minutes after drug administration, induce endotoxemia by injecting Lipopolysaccharide (LPS from E. coli) i.p. at a dose of 10-15 mg/kg. The dose may need to be titrated to achieve a sub-lethal inflammatory response or a lethal response, depending on the study endpoint (e.g., cytokine measurement vs. survival).

-

-

Sample Collection and Analysis:

-

For Cytokine Analysis: At a predetermined time point (e.g., 2 or 6 hours post-LPS), euthanize the mice. Collect blood via cardiac puncture into EDTA-coated tubes.

-

Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

-

Store plasma at -80°C until analysis.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using commercially available ELISA kits.

-

For Survival Studies: Monitor the mice for up to 72 hours and record the time of mortality.

-

-

Data Analysis:

-

For cytokine data, compare the mean concentrations between the vehicle-treated and drug-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

-

For survival data, generate Kaplan-Meier survival curves and compare groups using the log-rank test.

-

Signaling Pathway: Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation by stimuli like LPS leads to the transcription of numerous pro-inflammatory genes. Some isoquinoline derivatives exert their anti-inflammatory effects by inhibiting this pathway.[21]

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo Characterization of Plasmodium berghei P47 (Pbs47) as a Malaria Transmission-Blocking Vaccine Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Berberine inhibits angiogenesis in glioblastoma xenografts by targeting the VEGFR2/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Berberine triggers apoptosis through the PI3K/Akt pathways and Nrf2 by inducing ROS in papillary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and In Vitro Haemolytic Evaluation of Cryptolepine Hydrochloride-Loaded Gelatine Nanoparticles as a Novel Approach for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scientificarchives.com [scientificarchives.com]

- 14. Cryptolepine, the Main Alkaloid of the Antimalarial Cryptolepis sanguinolenta (Lindl.) Schlechter, Induces Malformations in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unravelling the pharmacological properties of cryptolepine and its derivatives: a mini-review insight - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anticancer effect of berberine based on experimental animal models of various cancers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Isoquine Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health threat posed by malaria, exacerbated by the emergence and spread of drug-resistant Plasmodium falciparum strains, necessitates the continuous discovery and development of novel antimalarial agents. Isoquine, a 4-aminoquinoline derivative and an analogue of amodiaquine, represents a promising scaffold for the development of new therapeutics. A key advantage of the this compound structure is its reduced potential to form reactive quinoneimine metabolites, which are associated with the hepatotoxicity of amodiaquine. High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of this compound analogues to identify potent lead compounds for further development.

These application notes provide detailed protocols for robust HTS assays suitable for the evaluation of this compound analogues against P. falciparum. The described assays are well-established, amenable to automation, and focus on the primary mechanism of action for 4-aminoquinolines—the inhibition of hemozoin formation—as well as whole-cell phenotypic screening to assess parasite growth inhibition.

Mechanism of Action: Inhibition of Hemozoin Formation

The intraerythrocytic stages of the malaria parasite digest host hemoglobin within an acidic digestive vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert crystalline pigment called hemozoin. 4-aminoquinolines, including this compound and its analogues, are weak bases that accumulate in the acidic digestive vacuole. Here, they are thought to interfere with hemozoin formation by capping the growing hemozoin crystal, preventing further polymerization.[1] The resulting buildup of free heme leads to oxidative stress and parasite death.[2]

Caption: Proposed mechanism of action of this compound analogues.

High-Throughput Screening Assays

A multi-pronged approach to screening, combining a target-based assay with a whole-cell phenotypic assay, is recommended for the comprehensive evaluation of this compound analogues.

Biochemical Assay: Hemozoin Formation Inhibition

This cell-free assay directly measures the ability of compounds to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Experimental Protocol: β-Hematin Formation Inhibition Assay

-

Materials:

-

Hemin chloride

-

Sodium acetate buffer (pH 4.8)

-

Tween 20

-

This compound analogues and control compounds (e.g., chloroquine) dissolved in DMSO

-

96-well or 384-well microtiter plates

-

Plate reader capable of measuring absorbance at 405 nm

-

-

Procedure:

-

Dispense serial dilutions of the this compound analogues and control compounds into the wells of a microtiter plate. Include positive (chloroquine) and negative (DMSO vehicle) controls.

-

Add a solution of hemin chloride in DMSO to each well.

-

Initiate the polymerization reaction by adding sodium acetate buffer (pH 4.8) containing Tween 20.

-

Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

Following incubation, centrifuge the plate and discard the supernatant.

-

Wash the β-hematin pellet with DMSO to remove unreacted hemin.

-

Dissolve the pellet in a solution of NaOH.

-

Measure the absorbance at 405 nm. A higher absorbance corresponds to a greater amount of β-hematin formed.

-

Calculate the percent inhibition of hemozoin formation relative to the negative control and determine the IC50 values.

-

Cell-Based Assay: P. falciparum Growth Inhibition

This phenotypic assay assesses the overall effect of the compounds on the growth and proliferation of intraerythrocytic P. falciparum. The SYBR Green I-based fluorescence assay is a widely used, robust, and cost-effective method for this purpose.[3]

Experimental Protocol: SYBR Green I-Based Fluorescence Assay

-

Materials:

-

P. falciparum culture (e.g., chloroquine-sensitive 3D7 strain and chloroquine-resistant Dd2 strain)

-

Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Human erythrocytes

-

This compound analogues and control compounds (e.g., chloroquine, artemisinin) dissolved in DMSO

-

384-well black, clear-bottom microplates

-

Lysis buffer containing SYBR Green I dye

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

-

-

Procedure:

-